molecular formula C30H41N3O10P2 B1665585 {4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid CAS No. 268741-43-1

{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid

Cat. No. B1665585
M. Wt: 665.6 g/mol
InChI Key: SPSGYTWOIGAABK-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP-22408 is a Src tyrosine kinase inhibitor.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclic Phosphonic Analogues Synthesis : A study explored the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, leading to the creation of novel cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
  • Electrochromic Device Construction : A study described the construction of an electrochromic device using derivatives of this compound, demonstrating its potential in electrochromic applications (Weng, Shi, Zheng, & Xu, 2016).

Biological and Pharmacological Research

Material Science Applications

properties

CAS RN

268741-43-1

Product Name

{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid

Molecular Formula

C30H41N3O10P2

Molecular Weight

665.6 g/mol

IUPAC Name

[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid

InChI

InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1

InChI Key

SPSGYTWOIGAABK-DQEYMECFSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Appearance

Solid powder

Other CAS RN

268741-43-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AP-22408;  AP 22408;  AP22408;  UNII-3U3L5QR4KV;  CC1;  AC1L9I7C;  3U3L5QR4KV;  SCHEMBL7245569; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid
Reactant of Route 2
Reactant of Route 2
{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid
Reactant of Route 3
{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid
Reactant of Route 4
{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid
Reactant of Route 5
{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid
Reactant of Route 6
{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid

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